2-Phenyl-2'-trifluoromethylacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCPHIBUNLMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642286 | |
| Record name | 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-80-7 | |
| Record name | 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 2 Phenyl 2 Trifluoromethylacetophenone Reactivity
Electronic Effects of the Trifluoromethyl Group on Carbonyl Reactivity
The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic characteristics. nih.gov Its impact on the carbonyl group in 2-Phenyl-2'-trifluoromethylacetophenone is a primary determinant of the molecule's chemical behavior.
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov This property arises primarily from the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. vaia.comresearchgate.net The fluorine atoms pull electron density away from the carbon atom of the -CF3 group, which in turn withdraws electron density from the attached phenyl ring and, subsequently, from the carbonyl group. vaia.com This inductive withdrawal significantly depletes electron density at the carbonyl carbon, making it substantially more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov
The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl ketones, such as this compound, directly translates to faster rates of nucleophilic addition. semanticscholar.org The potent electron-withdrawing nature of the -CF3 group stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate formed during nucleophilic attack, thereby lowering the activation energy of the reaction. nih.gov This activation allows nucleophilic additions to proceed readily, often without the need for catalysts or promoters that are required for less reactive ketones. nih.gov
The steric bulk and electronic properties of the trifluoromethyl group also play a crucial role in directing the stereochemical outcome of these additions. nih.gov In reactions with prochiral trifluoromethyl ketones, the approach of a nucleophile can be highly stereoselective. chimia.ch The presence of the bulky and electron-rich -CF3 group can create a biased environment, favoring the formation of one diastereomer or enantiomer over the other. nih.govnih.gov For instance, the asymmetric nucleophilic addition of various reagents to trifluoromethyl ketones has been shown to yield products with high levels of stereocontrol, providing access to optically active molecules with fluorinated chiral centers. chimia.chnih.gov This stereoselectivity is critical in the synthesis of complex, biologically active molecules where specific stereoisomers are required. chimia.ch
Reaction Pathways and Intermediate Characterization
The unique electronic nature of this compound enables it to participate in a variety of reaction pathways, including those involving radical intermediates and organometallic catalytic cycles.
Trifluoromethyl acetophenone (B1666503) derivatives are effective substrates in radical-radical cross-coupling reactions. nih.gov These transformations often proceed via the formation of a trifluoromethyl ketyl radical intermediate. nih.gov Under photoredox or electrochemical conditions, the trifluoromethyl acetophenone can undergo a single-electron reduction to form this persistent ketyl radical. nih.gov
Simultaneously, a second, more transient radical species, such as an allyl radical generated from an allyl bromide, is formed. nih.gov The selective cross-coupling of the persistent ketyl radical with the transient radical is favored over homocoupling due to the "persistent radical effect." nih.govprinceton.edu This principle states that the cross-reaction between a persistent and a transient radical is kinetically preferred over the self-reaction of two transient radicals. thieme-connect.de The resulting radical-radical coupling yields a new carbon-carbon bond, leading to the formation of valuable trifluoromethyl-containing tertiary alcohols after protonation. nih.gov
Table 2: Key Intermediates in Radical-Radical Cross-Coupling
| Starting Material | Condition | Intermediate Radical Species | Coupling Partner Radical | Product Type |
|---|---|---|---|---|
| Trifluoromethyl Acetophenone | Photoredox/Electrochemistry | Persistent Ketyl Radical | Transient Allyl Radical | Trifluoromethyl- and Allyl-substituted Tertiary Alcohol |
In many transition-metal-catalyzed cross-coupling reactions, oxidative addition is a crucial and often rate-determining step. researchgate.netresearchgate.net In a hypothetical catalytic cycle involving this compound (or a derivative like an aryl halide), a low-valent metal complex (e.g., Pd(0) or Ni(0)) would insert into a carbon-halogen or carbon-hydrogen bond of the substrate. mpg.de This step, known as oxidative addition, involves the oxidation of the metal center (e.g., from M(0) to M(II)) and the formation of two new bonds between the metal and the fragments of the substrate.
The kinetics of this step are highly dependent on the electronic nature of the substrate and the ligands on the metal center. researchgate.net The electron-withdrawing trifluoromethyl group on the phenyl ring can influence the rate of oxidative addition. By making the aromatic ring more electron-deficient, it can facilitate the attack of an electron-rich, low-valent metal catalyst. The stability of the resulting organometallic intermediate is also affected by these electronic factors. Characterizing this step is essential for optimizing reaction conditions and catalyst design to improve the efficiency of catalytic cycles involving such fluorinated compounds. mpg.de
The enhanced reactivity of the carbonyl group in trifluoromethyl ketones makes them valuable precursors for the synthesis of heterocyclic compounds. Nucleophilic addition to the carbonyl can be followed by an intramolecular reaction, leading to cyclization. For example, a tandem reaction involving a nucleophilic addition to the carbonyl group followed by an intramolecular cyclization can be used to construct complex ring systems. semanticscholar.org
In these pathways, the initial adduct formed from the nucleophilic attack can be considered a key intermediate. This intermediate may be transient and proceed directly to the cyclized product, or it may be stable enough to be "trapped" or isolated under specific conditions. For instance, α-fluoro-α-trifluoromethyl-γ-lactones, which contain a reactive carbonyl equivalent, readily react with various nucleophiles to form stable cyclic hemiketals. researchgate.net These trapped intermediates can then be subjected to further transformations in a stereoselective manner, demonstrating how the reactivity imparted by the trifluoromethyl group can be harnessed to control complex synthetic sequences leading to fluorinated heterocycles. researchgate.net
Stereochemical Control and Enantioselectivity in Transformations
The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of this compound, the presence of the CF3 group on one of the phenyl rings introduces a potent electron-withdrawing element and a sterically demanding substituent. These features are pivotal in directing the stereochemical outcomes of various transformations, particularly those involving the prochiral ketone functionality. Achieving high levels of stereochemical control—both enantioselectivity and diastereoselectivity—is crucial for the synthesis of complex, biologically active molecules. This section explores the mechanistic investigations into controlling the stereochemistry of reactions involving this fluorinated ketone.
Chiral Catalyst Design and Optimization for Asymmetric Reductions
The asymmetric reduction of prochiral ketones, especially aryl trifluoromethyl ketones, represents a fundamental route to accessing valuable chiral trifluoromethyl carbinols. acs.org The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the adjacent carbonyl carbon, but can also complicate stereochemical control. mdpi.com Consequently, the design and optimization of chiral catalysts are paramount for achieving high enantioselectivity.
One prominent approach involves the use of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These are typically generated in situ from chiral amino alcohols and a boron source like borane (B79455). mdpi.comresearchgate.net The catalyst forms a complex with the borane reducing agent and the ketone. The stereochemical outcome is dictated by the specific geometry of this ternary complex, which is influenced by the structure of the chiral amino alcohol. For trifluoromethyl ketones, low coordinating ability of the carbonyl oxygen with the catalyst and competing non-catalytic reduction by borane can lead to lower enantioselectivity. mdpi.com However, optimization of the catalyst structure, for instance, by using oxazaborolidines derived from bulky amino alcohols, can lead to high stereochemical induction. researchgate.net
Another effective strategy employs chiral organomagnesium amides (COMAs). These reagents are prepared from dialkylmagnesium compounds and chiral secondary amines. acs.org In these Meerwein-Ponndorf-Verley (MPV) type reductions, an achiral alkyl group (e.g., isopropyl) serves as the hydride source, while the chiral amine dictates the facial selectivity of the hydride transfer to the ketone. acs.org This method has proven highly effective for aryl trifluoromethyl ketones, affording the corresponding alcohols with excellent enantioselectivities and high yields. acs.org The choice of the alkyl group on the magnesium reagent and the structure of the chiral amine are critical variables that are optimized to maximize the enantiomeric ratio (er). acs.org
| Catalyst/Reagent System | Substrate | Enantioselectivity (er or ee) | Yield | Reference |
| Chiral Organomagnesium Amide (COMA) | 2,2,2-Trifluoroacetophenone (B138007) | up to 98:2 er | >85% | acs.org |
| Oxazaborolidine (from lactam alcohol) | 2,2,2-Trifluoroacetophenone | 91% ee | 95% | mdpi.com |
| Rhodium(III)-Josiphos Complex | 2,2,2-Trifluoroacetophenone | >99% ee | >99% | researchgate.net |
| Ketoreductase K234 (Biocatalyst) | Aryl difluoroalkyl ketones | N/A | High | researchgate.net |
Diastereoselective Transformations in Fluorinated Systems
When reactions create a second stereocenter in a molecule that already contains one, diastereoselectivity becomes the critical stereochemical challenge. For derivatives of this compound, transformations such as aldol (B89426) or Mannich reactions of its enolate would generate products with two adjacent stereocenters. The inherent structural features of the fluorinated substrate, particularly the bulky and electron-withdrawing trifluoromethyl group, can exert a strong influence on the diastereochemical outcome of the reaction. This is often referred to as substrate-controlled diastereoselectivity.
The presence of fluorine can significantly alter reaction pathways and stereochemical preferences. For instance, in aza-Henry (nitro-Mannich) reactions, the addition of α-fluoro nitroalkanes to imines has been shown to reverse the typical anti-diastereoselectivity to favor the syn-product, a phenomenon termed fluorine-based diastereodivergence. nih.gov This reversal is attributed to unique stereoelectronic effects imparted by the fluorine atom. Similarly, in Mannich reactions involving α-fluorinated aromatic ketones and protected aldimines, high anti-diastereoselectivity can be achieved using zinc-based catalysts with chiral ligands. mdpi.com
Catalyst control can also be employed to override or enhance the inherent diastereoselectivity of the substrate. Chiral catalysts can create a specific chiral environment that favors the formation of one diastereomer over the other, regardless of the substrate's intrinsic preference. For example, chiral aryl iodide-catalyzed fluorination of chiral allylic amines allows for the synthesis of specific diastereomers of 1,3-difluoro-2-amines. nih.gov This highlights the power of catalyst design in achieving high diastereoselectivity in the synthesis of complex fluorinated molecules. nih.govacs.org
| Reaction Type | Fluorinated Substrate | Catalyst/Reagent | Diastereoselectivity (dr) | Reference |
| Mannich Reaction | α-Fluorinated aromatic ketones | ZnEt₂ / (R,R)-prophenol | >20:1 dr (anti) | mdpi.com |
| aza-Henry Reaction | α-Fluoro nitroalkanes | Chiral bis(amidine) [BAM] | Favors syn product | nih.gov |
| Detrifluoroacetylative Aldol | 2-Fluoro-1,3-diketones | Chiral Cu-bidentate ligand | High dr | mdpi.com |
| Intramolecular Aldol | Fluorinated precursor | Memory of Chirality (MOC) effect | Single diastereomer | researchgate.net |
Enantioconvergent Cross-Coupling Reactions
Enantioconvergent catalysis is a powerful strategy that transforms a racemic mixture of a starting material into a single enantiomer of a product, potentially achieving a theoretical maximum yield of 100%. acs.org This approach is particularly valuable for creating stereocenters that are difficult to access through conventional asymmetric methods. For a molecule like this compound, this could be applied to a racemic derivative, such as its corresponding α-bromo ketone, to install a new substituent at the α-position and generate a chiral quaternary center enantioselectively.
Nickel-catalyzed cross-coupling reactions have become a cornerstone of enantioconvergent synthesis. researchgate.net These reactions typically couple racemic secondary alkyl electrophiles with a variety of nucleophiles, including organozinc reagents (in Negishi couplings), organoboron compounds, or olefins. acs.orgnih.gov The key to enantioconvergence in these systems is the use of a chiral ligand, often a bis(oxazoline) or diamine derivative, which controls the stereochemistry of the final product-forming step. acs.orgmit.edu
The generally accepted mechanism involves the formation of an alkyl radical from the racemic electrophile. This radical then combines with a chiral nickel complex in an "out-of-cage" pathway. acs.org The chiral ligand on the nickel center dictates the facial selectivity of this combination, leading to the preferential formation of one enantiomer of the product. This methodology has been successfully applied to generate highly enantioenriched products, including those containing fluorine substituents, demonstrating the versatility of this approach for complex molecule synthesis. nih.gov
| Coupling Type | Racemic Electrophile | Nucleophile | Chiral Catalyst System | Enantioselectivity (ee) | Reference |
| Negishi Coupling | Racemic α-zincated N-Boc-pyrrolidine | Secondary alkyl halides | NiCl₂·glyme / Chiral diamine | up to 94% ee | mit.eduacs.org |
| Reductive Coupling | Racemic α-haloamides | Olefins | Chiral nickel/bis(oxazoline) | up to 89% ee | nih.gov |
| Negishi Coupling | Racemic α-halosilanes | Alkylzinc reagents | Chiral nickel catalyst | Good ee | researchgate.net |
| Borylation | Racemic secondary benzylic chlorides | Borylating agent | Chiral nickel/pybox | High ee | researchgate.net |
Advanced Reactivity and Transformations of 2 Phenyl 2 Trifluoromethylacetophenone Scaffolds
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the carbonyl carbon in 2-Phenyl-2'-trifluoromethylacetophenone, enhanced by the electron-withdrawing trifluoromethyl group, makes it a prime candidate for various carbon-carbon bond forming reactions.
Grignard Reactions: Grignard reagents, powerful nucleophiles, readily attack the carbonyl carbon of ketones to form tertiary alcohols. libretexts.orgthinkswap.comlibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would proceed via nucleophilic addition to yield a tertiary alcohol after an acidic workup. youtube.com The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating this reaction.
Henry Nitroaldol Reaction: The Henry reaction is a base-catalyzed carbon-carbon bond forming reaction between a nitroalkane and a carbonyl compound, resulting in a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex molecules. In the context of this compound, a nitroalkane, in the presence of a base, would deprotonate to form a nucleophilic nitronate anion. This anion would then attack the electrophilic carbonyl carbon of the acetophenone (B1666503) derivative. The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other functional groups. wikipedia.org The direct, catalytic enantioselective Henry reaction of trifluoromethyl ketones has been shown to produce α-trifluoromethyl tertiary nitroaldols in high yields and enantioselectivities. nih.gov
| Reaction Type | Nucleophile | Product Type | Key Features |
|---|---|---|---|
| Grignard Reaction | R-MgX | Tertiary Alcohol | Forms a new C-C bond and a hydroxyl group. |
| Henry Nitroaldol Reaction | R-CH2-NO2 | β-Nitro Alcohol | Creates a C-C bond and introduces a nitro and hydroxyl group. |
C-H Functionalization/Arylation: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net The direct arylation of arenes through C-H bond activation has emerged as a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. pitt.edu For this compound, palladium-catalyzed ortho-arylation of the phenyl ring is a feasible transformation. sci-hub.ruresearchgate.net This typically involves the use of a directing group to facilitate the C-H activation step. nih.gov The reaction of the 2-phenylpyridine (B120327) scaffold with potassium aryltrifluoroborates in the presence of a palladium catalyst demonstrates the feasibility of such C-H functionalization. sci-hub.ruresearchgate.net While direct examples involving this compound are specific, the principles of palladium-catalyzed C-H activation are broadly applicable. nih.govresearchgate.net Acid-mediated C-F/C-H cross-coupling has also been reported for the synthesis of 2-arylbenzofurans, suggesting alternative pathways for arylation. rsc.org
Annulation and cascade reactions are powerful strategies for the rapid construction of complex polycyclic structures from relatively simple starting materials. These reactions involve a series of intramolecular and/or intermolecular transformations that occur in a single pot. The reactivity of the carbonyl group and the potential for functionalization of the aromatic rings in this compound make it a suitable substrate for designing such reaction cascades. For instance, a sequence involving an initial nucleophilic addition to the carbonyl, followed by an intramolecular cyclization and subsequent aromatization, could lead to the formation of complex heterocyclic systems. Silver-catalyzed annulation of trifluoromethyl propynols with phenols to form trifluoroethylated benzofurans showcases a cascade process involving Friedel-Crafts propargylation, Michael-type addition, and a 1,3-H shift. researchgate.net Gold-catalyzed cascade annulations have also been employed to form substituted naphthoates. researchgate.net
Transformations of Functional Groups
The carbonyl group in this compound is a key functional handle that can be selectively transformed into other important functional groups.
The selective reduction of the carbonyl group in this compound to the corresponding secondary alcohol can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, and the use of chiral reducing agents or catalysts can afford enantiomerically enriched alcohols. The resulting alcohol is a valuable intermediate for further synthetic manipulations.
The oxidation of the ketone functionality in this compound can lead to the formation of a carboxylic acid or other oxidized derivatives. Strong oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group. For instance, reaction with a strong oxidant could potentially lead to the formation of 2-(trifluoromethyl)benzoic acid. The specific products would depend on the reaction conditions and the oxidizing agent employed.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Selective Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Oxidation | Strong Oxidizing Agents | Carboxylic Acid |
Nucleophilic Substitution at the Trifluoromethyl Group or Halogenated Aromatic Ring
The reactivity of this compound and its derivatives towards nucleophiles is largely dictated by the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group. This influence manifests in two distinct potential reaction pathways: direct substitution at the trifluoromethyl group itself, and nucleophilic aromatic substitution (SNAr) on a suitably halogenated aromatic ring.
Substitution at the Trifluoromethyl Group
Direct nucleophilic displacement of a fluoride (B91410) ion from the trifluoromethyl group in an aryl ketone scaffold is not a synthetically viable or commonly reported transformation. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the C-F bonds within a -CF3 group are exceptionally robust due to the cumulative inductive effect of the three fluorine atoms. Consequently, the trifluoromethyl group is highly stable and generally unreactive towards nucleophilic attack under standard conditions. Attempts to force such a reaction would require exceedingly harsh conditions that would likely lead to the degradation of the acetophenone molecule at other reactive sites. The primary role of the trifluoromethyl group in this context is not as a reaction site for substitution, but as a potent activating group that enhances the electrophilicity of other parts of the molecule.
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Ring
In contrast, the trifluoromethyl group is a powerful activator for nucleophilic aromatic substitution (SNAr) when positioned ortho or para to a leaving group, such as a halogen, on an aromatic ring. For a derivative like 2-(4-fluorophenyl)-2'-trifluoromethylacetophenone, the -CF3 group on one ring and the carbonyl bridge work in concert to strongly withdraw electron density from the fluorinated phenyl ring. This withdrawal significantly lowers the electron density of the aromatic π-system, making the ring susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the potent electron-withdrawing trifluoromethyl and carbonyl groups. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The efficiency of SNAr reactions on such substrates is dependent on several factors, including the nature of the nucleophile, the leaving group (I > Br > Cl > F for leaving ability, but F is often most activating), and the reaction conditions. A variety of nucleophiles can be employed, leading to a diverse range of functionalized products.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
| Alcohol (R-OH) | NaH, K2CO3 / DMSO, DMF | Aryl Ether |
| Phenol (Ar-OH) | K2CO3 / DMF, 85 °C | Diaryl Ether |
| Thiol (R-SH) | NaH, Cs2CO3 / THF, DMF | Aryl Thioether |
| Amine (R2NH) | K3PO4, Et3N / MeCN, DMSO | Aryl Amine |
| Azole (e.g., Imidazole) | NaH, K2CO3 / DMSO | N-Aryl Azole |
This interactive table illustrates the versatility of SNAr reactions on activated halogenated acetophenone scaffolds. The specific conditions and yields would vary based on the exact substrates.
Heterocycle Synthesis Involving Trifluoromethylated Acetophenone Scaffolds
The carbonyl and activated methylene (B1212753) groups of this compound provide versatile handles for the construction of various heterocyclic systems. The strong electron-withdrawing effect of the 2'-trifluoromethylphenyl moiety significantly influences the reactivity of the adjacent carbonyl and methyl groups, making this scaffold a valuable precursor for pharmacologically relevant heterocycles.
Formation of Oxazoles and Furans
Oxazole (B20620) Synthesis
Oxazoles can be synthesized from trifluoromethylated acetophenone scaffolds through methods such as the Robinson-Gabriel synthesis. This pathway requires the initial conversion of the acetophenone into an α-acylamino ketone intermediate.
α-Halogenation: The process begins with the halogenation of the methyl group of this compound, typically using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid, to yield the corresponding α-bromoacetophenone derivative.
Amination and Acylation: The α-bromo ketone can then be converted to an α-amino ketone, which is subsequently acylated. A more direct route involves reacting the α-bromo ketone with a primary amide to form the requisite α-acylamino ketone precursor.
Cyclodehydration: The final step is the acid-catalyzed cyclodehydration of the α-acylamino ketone. Strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or trifluoromethanesulfonic acid promote the intramolecular cyclization and subsequent elimination of water to form the 2,5-disubstituted oxazole ring. The substituents on the final oxazole are determined by the acyl group introduced and the aryl groups of the original acetophenone.
Furan (B31954) Synthesis
The synthesis of furans from an acetophenone precursor is commonly achieved via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To utilize this compound, it must first be converted into a suitable 1,4-diketone.
A plausible route involves the reaction of an α-halo derivative of this compound with the enolate of a second ketone. For instance, reacting the α-bromo derivative with the enolate of acetophenone would generate a 1,4-diketone bearing the 2'-trifluoromethylphenyl group, a phenyl group, and two other substituents. This 1,4-diketone can then undergo acid-catalyzed cyclization and dehydration, often using catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or trifluoroacetic acid, to yield a polysubstituted furan. organic-chemistry.orgresearchgate.net The substitution pattern on the resulting furan is directly derived from the structure of the 1,4-diketone intermediate. nih.gov
Pyrazole (B372694) and Benzimidazoline Derivative Synthesis
Pyrazole Synthesis
The Knorr pyrazole synthesis and related methodologies provide a robust route to pyrazole derivatives from β-dicarbonyl compounds. mdpi.comrsc.orgnih.govslideshare.net The this compound scaffold can be readily converted into the necessary 1,3-diketone precursor.
Claisen Condensation: The acetophenone is treated with an ester (e.g., ethyl acetate) in the presence of a strong base such as sodium ethoxide or sodium hydride. This Claisen condensation generates a 1,3-diketone, for example, 1-phenyl-3-(2'-trifluoromethylphenyl)propane-1,3-dione.
Cyclocondensation with Hydrazine (B178648): The resulting trifluoromethylated 1,3-diketone is then reacted with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). The reaction typically proceeds in a protic solvent like ethanol (B145695) or acetic acid. This cyclocondensation reaction forms the pyrazole ring. When an unsymmetrical 1,3-diketone is used, the reaction can potentially yield a mixture of two regioisomeric pyrazoles, although the electronic effects of the trifluoromethylphenyl group often direct the regioselectivity. rsc.orgnih.gov
The use of trifluoromethylated 1,3-diketones is a well-established method for producing pyrazoles that are found in numerous pharmaceuticals, such as Celecoxib. thieme-connect.com
| 1,3-Diketone Precursor | Hydrazine Reagent | Typical Conditions | Product |
| 1-(Aryl)-4,4,4-trifluoro-1,3-butanedione | Hydrazine hydrate | EtOH, reflux | 3-Aryl-5-(trifluoromethyl)pyrazole |
| 1-(Aryl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Acetic Acid, reflux | 5-Aryl-1-phenyl-3-(trifluoromethyl)pyrazole |
| 1-(Aryl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH, reflux | Mixture of 3-Aryl-1-methyl-5-(trifluoromethyl)pyrazole and 5-Aryl-1-methyl-3-(trifluoromethyl)pyrazole |
This table shows representative examples of pyrazole synthesis from trifluoromethylated 1,3-diketones, analogous to the intermediates derived from this compound.
Benzimidazoline and Benzimidazole (B57391) Derivative Synthesis
Benzimidazoles and their partially saturated benzimidazoline precursors can be synthesized by the condensation of o-phenylenediamines with carbonyl compounds or their derivatives. Starting from this compound, a common route involves its α-bromo derivative.
The reaction of 2-bromo-1-phenyl-2-(2'-trifluoromethylphenyl)ethanone with an o-phenylenediamine (B120857) derivative would lead to the formation of a 2-substituted benzimidazole. The reaction proceeds via initial N-alkylation of one of the amino groups of the diamine, followed by intramolecular cyclization and subsequent oxidation/aromatization to furnish the stable benzimidazole ring. Alternatively, direct condensation of the acetophenone with o-phenylenediamine under oxidative conditions can also yield benzimidazole derivatives. The Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid (derivable from the acetophenone via oxidation) in the presence of acid, provides another classical route to 2-substituted benzimidazoles. adichemistry.com The synthesis of 2-(trifluoromethyl)-benzimidazoles is a known strategy for creating compounds with potential biological activity. rsc.orgnih.gov
Spectroscopic and Analytical Characterization for Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) in Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Phenyl-2'-trifluoromethylacetophenone, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic and methyl protons. The protons on the trifluoromethyl-substituted phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum, with chemical shifts influenced by the strong electron-withdrawing nature of the CF₃ group. The acetyl group's methyl protons appear as a sharp singlet further upfield. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons are observed in the range of δ 7.4-7.8 ppm, while the methyl protons present a characteristic singlet around δ 2.57 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the ketone is typically observed significantly downfield. The carbons of the phenyl ring and the methyl group appear at characteristic chemical shifts, with the carbon atom of the trifluoromethyl group showing a distinct quartet due to C-F coupling.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for compounds containing fluorine, such as this compound. This technique is highly sensitive and provides a singlet for the -CF₃ group, as there are no adjacent fluorine atoms. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. While specific data for this compound is not widely published, similar aryl trifluoromethyl ketones show ¹⁹F NMR signals in a characteristic range that can confirm the presence and integrity of the -CF₃ moiety. spectrabase.com
Mechanistic Studies: Although detailed mechanistic studies employing NMR for this specific molecule are not extensively documented in the literature, NMR spectroscopy is a powerful technique for such investigations. nih.gov By monitoring the changes in the NMR spectrum over time, researchers can track the disappearance of reactants and the appearance of products, identify reaction intermediates, and determine reaction kinetics. For instance, in reactions involving this compound, ¹H or ¹⁹F NMR can be used to monitor the conversion of the starting material by observing the change in the integration of characteristic signals.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.47 - 7.70 | Multiplet |
| Methyl Protons (-COCH₃) | 2.57 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Analysis and Electronic Effects
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by several key absorption bands. chemicalbook.comnist.gov
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the region of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing trifluoromethyl group can cause a slight shift in this frequency compared to unsubstituted acetophenone (B1666503).
Other significant absorptions include those for C-H stretching of the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring (typically found in the 1450-1600 cm⁻¹ region), and the strong, characteristic bands for C-F stretching of the trifluoromethyl group, usually observed in the 1100-1350 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | ~1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Aliphatic C-H (-CH₃) | Stretching | ~2850 - 3000 |
Chromatographic (e.g., GC, TLC) and Mass Spectrometric Techniques for Product Analysis, Reaction Monitoring, and Purity Assessment
Chromatographic and mass spectrometric methods are essential for separating this compound from reaction mixtures, monitoring the progress of its synthesis, and confirming its molecular weight and purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. chemicalbook.com For the synthesis of this compound, a small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). By comparing the spot of the reaction mixture to that of the starting material, the formation of the product (which will have a different retention factor, Rf) can be observed. This allows for a quick assessment of whether the reaction is complete.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. This compound, being a liquid with a boiling point of approximately 163 °C, is well-suited for GC analysis. chemicalbook.comsigmaaldrich.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample by separating the target compound from any impurities or unreacted starting materials. The retention time of the compound under specific GC conditions is a characteristic property that aids in its identification. google.com
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and the elucidation of its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (188.15 g/mol ). chemicalbook.comchemicalbook.com Characteristic fragment ions would include the loss of the methyl group ([M-15]⁺) and the formation of the acylium ion corresponding to the trifluoromethylbenzoyl moiety. This fragmentation pattern serves as a fingerprint for the compound's identity.
X-ray Crystallography for Absolute Stereochemistry Determination
For chiral molecules, X-ray crystallography of a single crystal can be used to determine the absolute stereochemistry. Since this compound is an achiral molecule, this specific application is not relevant.
As of the current literature review, there is no publicly available data on the single-crystal X-ray structure of this compound. researchgate.net Should the compound be crystallized and analyzed, this technique would confirm the planarity of the phenyl ring and the geometry around the ketone functional group.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Transition State Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the electronic structure of molecules, which in turn governs their reactivity. aps.org For 2-Phenyl-2'-trifluoromethylacetophenone, DFT calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack.
Key electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A systematic DFT study on bromoacetophenone isomers, for instance, demonstrated that substitution on the phenyl ring alters the HOMO and LUMO energy levels, thereby influencing the molecule's reactivity. researchgate.net Similar calculations for this compound would elucidate how the trifluoromethyl and phenyl groups modulate its electronic properties.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. nih.gov These descriptors, including chemical potential, global hardness, softness, and electrophilicity index, can be systematically evaluated to compare the reactivity of this compound with other ketones. researchgate.netnih.gov
Furthermore, DFT is instrumental in mapping reaction mechanisms by locating and characterizing transition states. youtube.com For reactions involving acetophenone (B1666503) derivatives, such as aldol-Tishchenko reactions or hydride transfers, DFT has been used to calculate the energy barriers of different pathways, explaining observed stereoselectivities. researchgate.net A similar analysis for this compound could predict the favored pathways and products for its various potential reactions, providing a theoretical foundation for synthetic planning. researchgate.net
Molecular Dynamics and Conformational Analysis for Reaction Pathways
While DFT provides a static picture of a molecule's ground or transition state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes, molecular flexibility, and solvent effects. nih.gov For this compound, which possesses several rotatable single bonds, the molecule can adopt numerous conformations.
Conformational analysis, often performed in conjunction with MD, aims to identify the low-energy (i.e., most stable) conformations of a molecule. The relative orientation of the phenyl, trifluoromethylphenyl, and acetyl groups significantly impacts the molecule's steric and electronic properties, and thus its reactivity. A DFT study on para-substituted acetophenones, for example, investigated how different substituents affect the planarity and conformational stability of the molecule. researchgate.net An analogous study on this compound would reveal its preferred three-dimensional structures.
Understanding the conformational landscape is essential for elucidating reaction pathways. A reaction can only proceed if the molecule can adopt a conformation suitable for the transition state. MD simulations can explore the potential energy surface, identifying accessible conformations and the pathways between them, which is critical for understanding complex reaction mechanisms where molecular flexibility plays a key role. nih.govnih.gov
Ab Initio and Semi-Empirical Calculations for Mechanistic Elucidation and Catalyst Design
Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations are employed for mechanistic studies. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based solely on first principles without empirical parameters, offering high accuracy at a significant computational cost. nih.govresearchgate.net Semi-empirical methods, conversely, simplify calculations by incorporating parameters derived from experimental data, making them faster and suitable for larger systems, though potentially less accurate. iupac.orglibretexts.org
These methods are powerful tools for elucidating complex reaction mechanisms. For instance, a theoretical study on the reaction of ketones with the hydroxyl radical used high-level ab initio methods to model all possible hydrogen abstraction channels and calculate reaction rate constants. nih.gov For this compound, these calculations could be used to investigate its atmospheric chemistry or its behavior in radical-mediated synthetic transformations.
In the realm of catalyst design, computational methods are indispensable. Theoretical investigations can model the interaction of a substrate like this compound with a catalyst's active site. researchgate.net For example, DFT calculations have been used to understand the binding of acetophenone to a Palladium (Pd) surface during hydrodeoxygenation, revealing the importance of including specific functionals to accurately model the interaction. dtu.dk Such studies help in rationalizing catalyst activity and selectivity. By modeling intermediates and transition states of catalyzed reactions, researchers can predict which catalyst would be most effective for a desired transformation of this compound, such as its selective reduction or its use in forming heterocyclic compounds. d-nb.inforesearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their activities. iosrjournals.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. uobasrah.edu.iq
For a class of compounds like phenyl ketone derivatives, QSAR studies can identify the key molecular features that influence a specific property, such as catalytic activity or receptor binding. benthamdirect.comnih.gov A QSAR study on phenyl alkyl ketone derivatives as phosphodiesterase 4 (PDE4) inhibitors, for example, successfully built a model using topological, steric, and electronic descriptors to correlate molecular structure with inhibitory activity. benthamdirect.com Another study on aminoketone derivatives used field-based QSAR to profile the structural determinants for reuptake inhibition at human norepinephrine (B1679862) and dopamine (B1211576) transporters. nih.gov
To develop a QSAR model for derivatives of this compound, a set of analogous compounds would be synthesized and tested for a specific property. Then, a wide range of molecular descriptors would be calculated for each compound.
Statistical methods are then used to build an equation relating the descriptors to the observed activity. A robust QSAR model can subsequently be used to design new derivatives of this compound with enhanced properties by suggesting modifications that optimize the most influential descriptors. nih.gov
Applications of 2 Phenyl 2 Trifluoromethylacetophenone in Advanced Organic Synthesis
Chiral Building Blocks in Asymmetric Synthesis
The asymmetric reduction of prochiral ketones is a powerful strategy for the synthesis of enantiomerically enriched chiral alcohols, which are crucial building blocks for pharmaceuticals and other biologically active molecules. nih.gov While direct studies on the asymmetric reduction of 2-Phenyl-2'-trifluoromethylacetophenone are not extensively documented in publicly available literature, the well-established reactivity of related trifluoromethyl acetophenones provides a strong indication of its potential in this area.
For instance, the asymmetric bioreduction of 3'-(trifluoromethyl)acetophenone (B147564) is a key step in the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a vital chiral intermediate for neuroprotective compounds. nih.govchemicalbook.com Similarly, the enantioselective reduction of 3,5-bis(trifluoromethyl) acetophenone (B1666503) using biocatalysts like Candida tropicalis or Leifsonia xyli yields chiral alcohols that serve as precursors for NK-1 receptor antagonists. researchgate.netnih.gov These transformations often proceed with high enantiomeric excess (ee) and yield, highlighting the utility of biocatalysis in generating valuable chiral synthons from trifluoromethylated ketones.
The general approach for these syntheses involves the use of ketoreductases, often from microbial sources, which can selectively deliver a hydride to one face of the ketone, thereby establishing the stereochemistry of the resulting secondary alcohol. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the reactivity of the adjacent carbonyl group and may also play a role in the stereochemical outcome of the reduction.
Table 1: Examples of Asymmetric Reduction of Related Trifluoromethyl Acetophenones
| Substrate | Biocatalyst/Method | Product | Application of Product |
|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with carbonyl reductase | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | Intermediate for neuroprotective compounds |
| 3,5-Bis(trifluoromethyl) acetophenone | Candida tropicalis | (S)-3,5-bis(trifluoromethyl)phenyl ethanol (B145695) | Intermediate for NK-1 receptor antagonists |
Given these precedents, it is highly probable that this compound can be effectively reduced to the corresponding chiral alcohol, 1-phenyl-1-(2'-(trifluoromethyl)phenyl)ethanol, using similar asymmetric methodologies. This chiral alcohol would then be a valuable building block for the synthesis of more complex, enantiomerically pure molecules.
Precursors for Pharmaceutically Relevant Scaffolds and Intermediates
Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the ability of the -CF3 group to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Acetophenone derivatives, in particular, serve as versatile precursors for a variety of heterocyclic scaffolds that form the core of many pharmaceutical agents. nih.gov
The general synthetic strategies often involve the reaction of the ketone moiety or the activated aromatic ring to construct various heterocyclic systems. For instance, condensation reactions with binucleophiles can lead to the formation of pyrimidines, benzodiazepines, or other important pharmacophores. The presence of the trifluoromethyl group can influence the regioselectivity of these reactions and the properties of the final products.
The synthesis of various chiral α-trifluoromethyl alcohols and ethers through enantioselective cross-coupling reactions further underscores the importance of trifluoromethylated ketones as precursors to medicinally relevant molecules. nih.gov These chiral alcohols can be further elaborated into a wide range of compounds with potential therapeutic applications.
Utility in Agrochemical and Specialty Chemical Synthesis
The beneficial properties imparted by the trifluoromethyl group also extend to the field of agrochemicals. Many modern herbicides and fungicides contain one or more -CF3 groups, which contribute to their efficacy and stability. nih.gov As mentioned previously, 3'-(Trifluoromethyl)acetophenone is a key intermediate in the production of the commercial fungicide Trifloxystrobin. google.comgoogleapis.com This highlights the industrial relevance of this class of compounds in agrochemical synthesis.
The synthesis of novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives as potential fungicides demonstrates a synthetic route where a ketone precursor is transformed into a more complex, biologically active molecule. nih.gov It is plausible that this compound could serve as a starting material for analogous triazole-based fungicides, where the trifluoromethylphenyl moiety could enhance the fungicidal activity.
In the realm of specialty chemicals, trifluoroacetophenone derivatives have been investigated as monomers for the synthesis of high-performance polymers. researchgate.net For example, the step-polymerization of 2,2,2-trifluoroacetophenone (B138007) with multi-ring aromatic compounds has been shown to produce fluoropolymers with high thermal stability and specific gas permeability properties. researchgate.net These materials have potential applications in areas such as gas separation membranes. The incorporation of the 2-phenyl-2'-trifluoromethyl moiety could lead to polymers with unique physical and chemical properties, tailored for specific high-performance applications.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (R)-1-[3-(trifluoromethyl)phenyl]ethanol |
| 3'-(Trifluoromethyl)acetophenone |
| 3,5-Bis(trifluoromethyl) acetophenone |
| (S)-3,5-bis(trifluoromethyl)phenyl ethanol |
| (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol |
| 1-phenyl-1-(2'-(trifluoromethyl)phenyl)ethanol |
| Trifloxystrobin |
| 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol |
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Efficient Transformations
The primary route to synthesizing α-aryl ketones, including 2-Phenyl-2'-trifluoromethylacetophenone, is the α-arylation of a ketone enolate. Future research will heavily focus on advancing the catalytic systems that facilitate this key transformation. Palladium-catalyzed cross-coupling reactions have been established as a powerful method for this purpose. nih.govacs.org
Emerging research is geared towards catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions. While palladium has been the dominant metal, investigations into more abundant and less costly first-row transition metals like nickel are gaining traction. chemrxiv.org Nickel-catalyzed reductive cross-coupling, for instance, presents an atom-economical and highly functional-group-tolerant approach. chemrxiv.org
Furthermore, the development of enantioselective catalytic systems is a major frontier. Creating chiral α-aryl-α-fluoro ketones with high enantiopurity is a significant challenge that, when overcome, could unlock new possibilities in medicinal chemistry. berkeley.edu This involves the design of sophisticated chiral ligands that can effectively control the stereochemistry of the C-C bond formation. berkeley.edu Dual nickel/photoredox catalysis systems are also emerging as a mild and effective method for creating α-trifluoromethyl ketones. acs.orgresearchgate.net
Table 1: Examples of Catalytic Systems for α-Arylation of Fluorinated Ketones
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Palladium complex with P(t-Bu)Cy₂ ligand | α,α-Difluoroketones with aryl bromides/chlorides | Air- and moisture-stable catalyst; enables a one-pot, two-step synthesis of difluoromethylarenes. nih.govacs.org |
| Palladium complex with BINOL-derived monophosphine | α-Fluoro indanones with aryl bromides | Achieves enantioselective coupling to form enantioenriched α-aryl-α-fluoro ketones. berkeley.edu |
Sustainable Synthesis Methodologies and Green Chemistry Principles
Future synthetic strategies for this compound will increasingly be guided by the principles of green chemistry. yale.edu The goal is to design processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and lower energy consumption. yale.edunumberanalytics.com
Key areas of focus for sustainable synthesis include:
Catalysis over Stoichiometry: Utilizing catalytic amounts of reagents, as discussed in the previous section, is inherently greener than using stoichiometric promoters, which generate significant waste. yale.edu
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cross-coupling and multicomponent reactions are often highly atom-economical. yale.edu
Safer Solvents and Reagents: Moving away from hazardous solvents and employing greener alternatives is crucial. The development of reactions that can proceed in benign solvents or even water is a significant research goal in organofluorine chemistry. numberanalytics.comnumberanalytics.com
Energy Efficiency: Developing catalytic systems that operate at ambient temperature and pressure significantly reduces the environmental and economic impact of the synthesis. yale.edu Photochemical methods, which use light to drive reactions, are a promising low-energy alternative. numberanalytics.com
Renewable Feedstocks: While challenging for complex organofluorine compounds, the long-term vision involves sourcing starting materials from renewable biomass rather than depleting fossil fuels. yale.edu
Electrochemical and photochemical fluorination methods are innovative approaches that reduce reagent toxicity and energy consumption, representing a significant step forward in sustainable organofluorine chemistry. numberanalytics.com
Exploration of New Reactivity Modes and Multi-Component Reactions
Beyond its synthesis, future research will explore the unique reactivity of this compound as a building block for more complex molecules. The trifluoromethyl ketone group is a versatile synthon, capable of being transformed into other valuable functionalities such as trifluoromethyl alcohols and amines. nih.gov
Multi-Component Reactions (MCRs): A particularly promising area is the use of trifluoromethyl ketones in MCRs. MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high efficiency and molecular diversity. researchgate.net Designing MCRs that incorporate this compound would provide rapid access to novel libraries of complex, fluorinated heterocyclic compounds with potential applications in drug discovery. For example, trifluoromethylated pyrazole (B372694) derivatives have been efficiently synthesized via MCRs, showcasing the potential of this strategy. researchgate.net
Novel Reactivity Modes: The electronic properties of the trifluoromethyl group significantly influence the reactivity of the adjacent carbonyl group. researchgate.net Exploring this unique reactivity is a key research direction. This includes investigating radical-based transformations, which have become a powerful tool in modern synthesis. Photoinduced radical reactions, for example, offer a metal-free and redox-neutral pathway to α-CF3 ketones. chinesechemsoc.org The development of methods that leverage the trifluoromethyl group to direct new types of bond formations or to participate in novel cyclization reactions will be a fruitful area of investigation.
Q & A
Q. What spectroscopic methods are recommended to assess the purity and structural integrity of 2-Phenyl-2'-trifluoromethylacetophenone?
- Methodological Answer : Combine 1H/13C NMR to confirm aromatic proton environments and carbonyl resonance (δ ~200 ppm for ketones). FT-IR can validate the carbonyl stretch (~1680–1720 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula. For crystalline samples, X-ray diffraction (as in ) resolves bond angles and confirms stereoelectronic effects of the trifluoromethyl group .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : Friedel-Crafts acylation using trifluoromethyl-substituted benzoyl chloride and benzene derivatives is common. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated acetophenones and trifluoromethylphenyl boronic acids may be employed. highlights cyclization strategies using catalysts like pyrrolidine for related ketones, suggesting optimized conditions (e.g., reflux in ethanol) to minimize side products .
Q. How can chromatographic purification be optimized for this compound?
- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate polar byproducts. For challenging separations, HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. emphasizes safety protocols for waste handling, including neutralization of acidic/byproduct residues before disposal .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The -CF₃ group deactivates the aromatic ring via meta-directing effects , reducing electrophilicity at the para position. In ketone reactions, it enhances carbonyl electrophilicity, favoring nucleophilic attacks (e.g., Grignard reagents). Kinetic studies using DFT calculations (referenced in for analogous compounds) can model transition states to predict regioselectivity .
Q. What discrepancies might arise in NMR data interpretation due to tautomerism or dynamic effects?
- Methodological Answer : Keto-enol tautomerism in acetophenone derivatives can cause split peaks or broadening in 1H NMR. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer splitting patterns. ’s crystal structure data (e.g., bond lengths) can validate dominant tautomeric forms in the solid state .
Q. How can conflicting results in reaction yields be systematically analyzed when scaling up synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example, ’s cyclization method achieved 78% yield under optimized conditions, but scaling may require adjusting stoichiometry or mixing efficiency. In situ IR monitoring tracks intermediate formation, while GC-MS identifies volatile byproducts .
Q. What strategies mitigate side reactions during Friedel-Crafts acylation of electron-deficient aryl substrates?
- Methodological Answer : Use Lewis acid catalysts (e.g., AlCl₃) in dichloromethane at 0°C to control electrophilicity. Adding substoichiometric amounts of proton sponges (e.g., 2,6-lutidine) traps HCl, preventing carbocation rearrangements. ’s synthesis of difluorophenoxy acetophenone analogs demonstrates selective acylation via slow reagent addition .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Re-optimize computational models (e.g., B3LYP/6-31G basis sets) with solvent corrections (PCM for DMSO or CHCl₃). Compare with ’s SMILES/InChI data to validate molecular geometry. If discrepancies persist, consider dynamic effects (e.g., rotational barriers) not captured in static calculations .
Q. Why might X-ray crystallography results conflict with solution-phase NMR data?
- Methodological Answer : Crystallography captures the solid-state conformation , while NMR reflects dynamic equilibria in solution . For example, ’s crystal structure shows planar carbonyl alignment, whereas solution NMR may indicate restricted rotation. Use NOESY/ROESY to probe spatial proximity in solution .
Methodological Optimization
Q. What advanced techniques characterize the electronic effects of the trifluoromethyl group on the acetophenone core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
